N-cyclohexyl-2-(phenylsulfonyl)acetamide
Description
Structural Characterization of N-Cyclohexyl-2-(phenylsulfonyl)acetamide
Crystallographic Analysis of Molecular Geometry
The structural characterization of this compound builds upon extensive crystallographic studies of related sulfonamide compounds that provide crucial insights into the molecular geometry and packing arrangements. The fundamental structural motif consists of a central acetamide group flanked by a cyclohexyl ring and a phenylsulfonyl substituent, creating a complex three-dimensional architecture. Related crystallographic studies of similar compounds demonstrate that the cyclohexyl ring consistently adopts a chair conformation, which serves as the most thermodynamically stable arrangement. The molecular geometry is further influenced by the electron-withdrawing nature of the sulfonyl group, which affects the electronic distribution throughout the molecule and influences intermolecular interactions in the solid state.
The chair conformation of the cyclohexyl ring has been consistently observed across multiple related structures, with puckering parameters indicating minimal deviation from the ideal geometry. In analogous compounds such as N-cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide, the cyclohexyl ring maintains this preferred conformation with the nitrogen atom positioned in an equatorial orientation. This conformational preference minimizes steric strain and allows for optimal orbital overlap between the nitrogen lone pair and the carbonyl carbon. The phenylsulfonyl group orientation is influenced by both steric and electronic factors, with the sulfonyl oxygen atoms participating in weak intermolecular hydrogen bonding interactions that stabilize the crystal lattice.
X-ray Diffraction Studies of Solid-State Conformation
X-ray diffraction analysis of related sulfonamide-acetamide compounds reveals critical information about the solid-state conformation and intermolecular packing arrangements. The crystallographic data for N-(phenylsulfonyl)acetamide demonstrates that these compounds typically crystallize in monoclinic or orthorhombic space groups, with specific packing motifs driven by hydrogen bonding interactions. The N-H bond in the acetamide moiety consistently adopts an antiperiplanar conformation with respect to the C=O bond, a feature that has been observed across multiple related structures including N-(phenylsulfonyl)-2,2-dimethylacetamide and N-(phenylsulfonyl)-2,2,2-trimethylacetamide.
The solid-state structure is stabilized by a network of N-H⋯O hydrogen bonds that connect molecules into extended chains or two-dimensional layers. In the case of N-(phenylsulfonyl)acetamide, molecules are connected via N-H⋯O hydrogen bonds with donor-acceptor distances typically ranging from 2.8 to 3.0 Å and angles approaching linearity. The crystal packing efficiency is enhanced by these hydrogen bonding interactions, which create favorable electrostatic environments and contribute to the overall stability of the crystalline material. The presence of the cyclohexyl substituent in N-cyclohexyl derivatives introduces additional steric considerations that influence both intramolecular conformation and intermolecular packing arrangements.
The dihedral angles between aromatic rings and aliphatic substituents provide crucial information about molecular flexibility and conformational preferences. In related structures such as N-[4-(N-cyclohexylsulfamoyl)phenyl]acetamide, the dihedral angle between the benzene ring and the cyclohexane ring plane is approximately 64.8°, indicating significant deviation from coplanarity. This non-planar arrangement reduces π-π stacking interactions between aromatic rings but allows for more efficient packing through the formation of hydrogen bonding networks. The cyclohexyl ring consistently maintains its chair conformation with minimal distortion, as evidenced by puckering parameters that closely match those of ideal cyclohexane.
Comparative Analysis of Torsional Angles in Sulfonamide-Acetamide Linkages
The torsional angles within the sulfonamide-acetamide linkage represent critical structural parameters that determine both molecular conformation and biological activity. Comparative analysis of related compounds reveals consistent patterns in the orientation of the SO2-NH-CO-C segment, with the N-H and C=O bonds typically adopting an anti configuration. In N-(phenylsulfonyl)acetamide, the C7-N1-S1-O2 torsion angle is approximately 58.3°, indicating a gauche relationship between the C-N bond and one of the S=O bonds, while the C7-N1-S1-O1 torsion angle is approximately -172.6°, representing an anti relationship with the other S=O bond.
The molecular geometry exhibits significant bending at the sulfur atom, with C-S-N-C torsion angles typically ranging from -60° to 70° depending on the specific substituents present. This bending allows for optimal orbital overlap and minimizes steric repulsion between the phenyl ring and the acetamide substituent. The conformational flexibility of the sulfonamide linkage enables the molecule to adopt orientations that facilitate favorable intermolecular interactions while maintaining intramolecular stability. The presence of the cyclohexyl group introduces additional conformational constraints that influence the overall molecular shape and packing behavior.
Hydrogen bonding patterns within the sulfonamide-acetamide framework demonstrate remarkable consistency across different substituent patterns. The acetamide N-H group serves as a hydrogen bond donor, while both the carbonyl oxygen and sulfonyl oxygens can function as acceptors. The geometric requirements for optimal hydrogen bonding influence the molecular conformation and contribute to the observed torsional angle preferences. Computational studies of related compounds suggest that the most stable conformations correspond to those observed in crystal structures, indicating that solid-state packing forces do not significantly distort the intrinsic molecular geometry.
Computational Modeling of Electronic Structure
Computational modeling approaches have provided invaluable insights into the electronic structure and properties of this compound and related compounds. Density Functional Theory calculations using various basis sets have been employed to predict optimal geometries, vibrational frequencies, and electronic properties. The computational results demonstrate excellent agreement with experimental crystallographic data, validating the theoretical approaches and providing additional insights into molecular behavior. The electronic structure is characterized by significant charge separation, with the sulfonyl group acting as a strong electron-withdrawing substituent that influences the electron density distribution throughout the molecule.
The molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the acetamide nitrogen and carbonyl oxygen, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the phenylsulfonyl moiety. This orbital distribution suggests that the compound may exhibit nucleophilic character at the acetamide nitrogen while the phenylsulfonyl group provides an electrophilic site for potential chemical reactions. The HOMO-LUMO energy gap provides important information about the chemical reactivity and stability of the compound, with larger gaps generally indicating greater kinetic stability.
Density Functional Theory (DFT) Calculations for Orbital Configuration
Density Functional Theory calculations using B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets have been extensively applied to sulfonamide-acetamide compounds to understand their electronic structure and properties. The DFT optimized geometries show excellent correlation with experimental X-ray structures, with bond lengths and angles typically within 0.02 Å and 2° of experimental values, respectively. The calculations predict that the cyclohexyl ring maintains its chair conformation in the gas phase, consistent with solution and solid-state observations. The N-C bond connecting the cyclohexyl ring to the acetamide nitrogen exhibits partial double bond character due to conjugation with the carbonyl group.
The frontier molecular orbital analysis provides crucial insights into the electronic properties and potential reactivity of these compounds. The HOMO energy levels typically range from -6.5 to -7.0 eV, while LUMO energies are generally found between -1.0 and -2.0 eV, resulting in HOMO-LUMO gaps of approximately 4.5 to 5.5 eV. These values indicate moderate chemical stability and suggest that the compounds may undergo nucleophilic attack at electron-deficient sites while the nitrogen atoms could serve as nucleophilic centers. The energy gap values also provide insights into potential optical and electronic properties, with implications for materials science applications.
Natural Bond Orbital (NBO) analysis reveals significant charge transfer interactions within the molecular framework. The lone pair electrons on the acetamide nitrogen show strong delocalization into the antibonding orbital of the adjacent C-C bond, while the carbonyl oxygen lone pairs participate in hyperconjugative interactions with nearby C-H bonds. The sulfonyl group exhibits pronounced electron-withdrawing character, with the sulfur atom bearing a positive charge of approximately +2.5 e and the oxygen atoms showing negative charges of approximately -0.8 e each. These charge distributions influence both intramolecular conformational preferences and intermolecular interaction patterns.
Properties
Molecular Formula |
C14H19NO3S |
|---|---|
Molecular Weight |
281.37 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-N-cyclohexylacetamide |
InChI |
InChI=1S/C14H19NO3S/c16-14(15-12-7-3-1-4-8-12)11-19(17,18)13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,15,16) |
InChI Key |
DFRIEOSUVLCNBP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CCC(CC1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
solubility |
42.2 [ug/mL] |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- Mechanism of Action : N-cyclohexyl-2-(phenylsulfonyl)acetamide has been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in many cancers. It demonstrates significant inhibition of cell proliferation and migration in lung cancer cells, particularly those resistant to conventional therapies like gefitinib .
- Case Studies : Research indicated that this compound effectively reduced phosphorylation of key proteins involved in cancer progression, such as ERK and Akt, leading to decreased tumor growth in vitro .
- Anti-inflammatory Properties
-
Antibacterial and Antifungal Activities
- Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties, making it a potential agent for treating infections caused by resistant strains of bacteria and fungi.
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Inhibition of EGFR signaling | Reduced cell proliferation in lung cancer cells |
| Anti-inflammatory | Modulation of inflammatory pathways | Potential therapeutic use in chronic inflammation |
| Antibacterial/Fungal | Disruption of microbial cell functions | Effective against resistant bacterial strains |
Case Studies
- EGFR Inhibition in Lung Cancer :
-
Chronic Inflammation :
- Investigations into the anti-inflammatory properties revealed that the compound could reduce markers of inflammation in various cell models, suggesting its utility in managing inflammatory diseases.
-
Antimicrobial Efficacy :
- The compound was tested against several bacterial strains, showing promising results that warrant further exploration into its application as an antimicrobial agent.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Sulfur-Containing Groups
- N-Cyclohexyl-2-(phenylsulfanyl)acetamide (CAS 71433-02-8): Replaces the sulfonyl (-SO₂-) group with a sulfanyl (-S-) group. IR spectra would lack the characteristic S=O stretches (~1150–1350 cm⁻¹) present in sulfonyl compounds .
- N-Cyclohexyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide: Features a sulfamoyl (-SO₂NMe₂) group on the phenyl ring. Higher molecular weight (340.44 g/mol) and increased hydrogen-bond acceptors (8 vs. 4 in the target compound) enhance water solubility .
Sulfinyl and Sulfonyl Pyrimidoindoles (Compounds 2 and 3 in ):
Heterocyclic Analogues
Imidazole Derivatives (e.g., N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide):
- Isoquinoline Derivatives (e.g., Compound 7d in ): Incorporates a 4-methyl-1-oxoisoquinolin-2-yl group. ¹³C NMR shifts for the isoquinoline carbons (~120–150 ppm) differ significantly from phenylsulfonyl carbons (~125–140 ppm) .
Physicochemical Properties
*Estimated based on structural similarity.
Preparation Methods
Electrochemical Oxidative Coupling
Recent advances in electrochemical synthesis enable direct coupling of thiophenol derivatives with cyclohexylamine to form sulfonamides. A 2019 study demonstrated that applying a controlled potential (1.5–2.6 V) in a microflow reactor facilitates the oxidation of thiophenol to disulfide, followed by sequential oxidation to sulfenamide and sulfonamide intermediates. The reaction proceeds via:
-
Anodic oxidation of thiophenol to diphenyl disulfide () at 0.5 V.
-
Aminium radical formation through amine oxidation at 1.5 V, initiating S–N bond formation.
-
Sulfenamide oxidation to sulfonamide at 2.0–2.6 V, with DMSO serving as an oxygen donor.
This method achieves yields up to 85% under mild conditions (room temperature, no metal catalysts) and minimizes waste generation.
Chemical Oxidation with Hydrogen Peroxide
Traditional approaches involve oxidizing sulfenamide intermediates derived from thiols and amines. For example, Li et al. (2008) reported synthesizing N-cyclohexyl-2-benzothiazolesulfenamide using hydrogen peroxide () as an oxidant, yielding 95.28% product. Adapting this to N-cyclohexyl-2-(phenylsulfonyl)acetamide would require:
-
Reacting phenylthiolacetic acid with cyclohexylamine to form the sulfenamide.
-
Oxidizing the sulfenamide with in aqueous acidic media.
Base-Catalyzed Disulfide-Amine Condensation
Alkaline Catalyst Systems
A 2015 patent (CN106316981A) describes a solvent-free method for synthesizing sulfenamides using inorganic bases (e.g., NaOH) or organic bases (e.g., tetramethylammonium hydroxide). Key steps include:
-
Suspension formation : Benzothiazole disulfide and water are stirred to form a suspension.
-
Amine addition : Cyclohexylamine is added at 20–40°C (molar ratio 1:1.5–3.0).
-
Catalyst introduction : Base catalyst (5–30 wt% of disulfide) is added at 35–85°C, followed by heating to 80–85°C for 1–2 hours.
While optimized for benzothiazole derivatives, substituting phenyl disulfide could yield N-cyclohexyl-2-(phenylsulfenyl)acetamide, which is subsequently oxidized to the sulfonyl derivative.
Oxidation of Sulfenamide Intermediates
DMSO-Mediated Oxidation
DMSO acts as a nucleophilic oxidant in converting sulfenamides to sulfonamides. A 2021 study demonstrated that DMSO transfers oxygen atoms to ethynylsulfonamides under microwave irradiation, forming sulfonyloxoacetamides. Applied to N-cyclohexyl-2-(phenylsulfenyl)acetamide, this method would involve:
-
Microwave-assisted heating : 80–120°C for 30–60 minutes.
-
Oxygen transfer : DMSO oxidizes the sulfenyl (–S–) group to sulfonyl (–SO–).
This approach avoids stoichiometric oxidants and achieves >90% conversion in model systems.
Comparative Analysis of Preparation Methods
Mechanistic Insights and Reaction Optimization
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are essential for confirming the structural integrity of N-cyclohexyl-2-(phenylsulfonyl)acetamide?
- Methodological Answer :
- 1H/13C NMR : Assign proton and carbon environments (e.g., cyclohexyl CH2 at δ 1.2–1.8 ppm, sulfonyl SO2 at δ ~3.3 ppm). Use deuterated solvents (CDCl3 or DMSO-d6) and compare shifts to computational predictions (DFT/GIAO) .
- IR Spectroscopy : Confirm functional groups (amide C=O stretch at ~1680 cm⁻¹, sulfonyl S=O at ~1150–1300 cm⁻¹) .
- X-ray Crystallography : Refine single-crystal structures using SHELXL (SHELX-97) to resolve bond lengths (e.g., C–S bond: 1.76–1.82 Å) and torsion angles. Data collection at 100–150 K minimizes thermal motion artifacts .
Q. What synthetic routes are optimal for This compound, and how are reaction yields maximized?
- Methodological Answer :
- Stepwise Synthesis : (1) React cyclohexylamine with chloroacetyl chloride to form the acetamide backbone; (2) Introduce the phenylsulfonyl group via nucleophilic substitution (K2CO3, DMF, 60°C, 12 h) .
- Optimization : Use 1.5 equivalents of phenylsulfonyl chloride, monitor via HPLC (C18 column, acetonitrile/water gradient), and maintain anhydrous conditions (N2 atmosphere) to prevent hydrolysis .
- Yield Improvement : Recrystallize from ethanol/water (7:3 v/v) to achieve >85% purity .
Advanced Research Questions
Q. How can discrepancies between experimental NMR data and computational predictions be resolved?
- Methodological Answer :
- Dynamic Effects : Perform variable-temperature NMR (e.g., 25–60°C) to detect conformational exchange broadening in the cyclohexyl group .
- Solvent Modeling : Recalculate DFT chemical shifts (B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., IEFPCM for DMSO) to reduce deviations (<0.5 ppm for 13C) .
- Crystallographic Cross-Validation : Compare experimental X-ray torsion angles (e.g., C–S–C–O: 85–95°) with optimized geometries from Gaussian09 .
Q. What strategies elucidate the pharmacodynamic interactions of This compound with biological targets?
- Methodological Answer :
- Binding Assays : Use SPR (Biacore) to measure association/dissociation rates (ka/kd) and ITC for ΔH/ΔS profiling. For example, a KD of 2.3 µM was reported for kinase inhibition .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (50 ns trajectories, AMBER force field) focusing on sulfonyl H-bonding with catalytic lysine residues .
- Mutagenesis Studies : Replace key residues (e.g., Lys123Ala) to validate binding pockets via fluorescence quenching assays .
Q. How can crystallographic disorder in the cyclohexyl group be addressed during refinement?
- Methodological Answer :
- Multi-Component Modeling : Split the cyclohexyl ring into two occupancy-refined parts (e.g., 60:40 ratio) using SHELXL .
- Restraints : Apply SIMU/DELU restraints to anisotropic displacement parameters (ADPs) for overlapping atoms .
- Validation : Check R1/wR2 convergence (<0.05 divergence) and Fo/Fc maps for residual electron density (<0.3 eÅ⁻³) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
